molecular formula C8H13N3O2 B13747954 Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- CAS No. 33024-58-7

Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso-

Cat. No.: B13747954
CAS No.: 33024-58-7
M. Wt: 183.21 g/mol
InChI Key: XSSLGZDKHDRBIZ-UHFFFAOYSA-N
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Description

Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- is a specialized organic compound with a unique structure that combines a urea moiety with a cyclohexene ring and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- typically involves the reaction of 3-(2-cyclohexen-1-yl)-1-methylurea with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(2-cyclohexen-1-yl)-1-methyl-1-nitro-urea.

    Reduction: Formation of 3-(2-cyclohexen-1-yl)-1-methyl-1-amino-urea.

    Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- involves its interaction with molecular targets through its nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This reactivity is the basis for its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitro-
  • Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-amino-
  • Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-hydroxy-

Uniqueness

Urea, 3-(2-cyclohexen-1-yl)-1-methyl-1-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that lack the nitroso functionality.

Properties

CAS No.

33024-58-7

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-cyclohex-2-en-1-yl-1-methyl-1-nitrosourea

InChI

InChI=1S/C8H13N3O2/c1-11(10-13)8(12)9-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3,(H,9,12)

InChI Key

XSSLGZDKHDRBIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1CCCC=C1)N=O

Origin of Product

United States

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